N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide
Description
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidinyl group, an indazolyl group, and an acetamide moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-18(2,3)12-21-10-14(8-17(21)24)20-16(23)11-22-15-7-5-4-6-13(15)9-19-22/h4-7,9,14H,8,10-12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPBKUGQULKWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)CN2C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic conditions.
Introduction of the Indazolyl Group: The next step involves the introduction of the indazolyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the pyrrolidinyl intermediate with an indazole derivative in the presence of a base.
Acetylation: The final step involves the acetylation of the resulting compound to form the acetamide moiety. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide can be compared with other similar compounds, such as:
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide: This compound has a similar pyrrolidinyl and acetamide structure but differs in the substituent on the indazole ring.
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide: This compound has a nicotinamide moiety instead of the indazole group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
